N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-10-3-2-8(12)4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKZNKYERXLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
- React (S)-1-benzylazetidine-2-carboxylic acid with D-α-phenylethylamine to form a diastereomeric salt.
- Crystallize and isolate the (S)-enantiomer via pH adjustment.
- Debenzylate using H₂/Pd-C in methanol to yield azetidine-3-carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 3) | 79% | |
| Purity (HPLC) | >98% |
Ring-Closing Metathesis (RCM)
- Treat allylamine derivatives with Grubbs catalyst (2nd generation) in DCM.
- Stir at 40°C for 12–24 hrs under N₂.
Advantage : Enables stereoselective synthesis of 3-substituted azetidines.
Introduction of the methylsulfonyl group is achieved via nucleophilic substitution:
Methanesulfonyl Chloride Reaction
- Dissolve azetidine-3-carboxylic acid (1 eq) in anhydrous DCM.
- Add methanesulfonyl chloride (1.2 eq) and DIEA (2 eq) at 0°C.
- Stir at RT for 4 hrs, then concentrate and purify via silica chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4 hrs | |
| Yield | 85–90% |
Amide Coupling with 4-Bromo-2-fluorobenzoic Acid
The final step involves coupling 1-(methylsulfonyl)azetidine-3-carboxylic acid with 4-bromo-2-fluoroaniline. Two methods are prevalent:
HATU-Mediated Coupling
- Activate 1-(methylsulfonyl)azetidine-3-carboxylic acid (1 eq) with HATU (1 eq) in DMF.
- Add 4-bromo-2-fluoroaniline (1 eq) and TEA (3 eq).
- Stir at 30°C for 12 hrs, extract with EtOAc, and purify via flash chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (LC-MS) | 97.5% |
EDCI/DMAP Activation
- React acid (1 eq) with EDCI (1.1 eq) and DMAP (0.1 eq) in DCM.
- Add 4-bromo-2-fluoroaniline (1 eq) and stir at RT for 20 hrs.
- Wash with NaHCO₃, dry over Na₂SO₄, and concentrate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90% | |
| Solvent Efficiency | DCM/EtOAc (1:5) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| HATU Coupling | 68–72 | 97.5 | Moderate | Lab-scale |
| EDCI/DMAP Activation | 90 | 95 | High | Industrial |
Characterization Data
- δ 7.87 (m, 1H, Ar-H), 7.44 (m, 2H, Ar-H), 4.53–4.40 (m, 1H, azetidine), 3.20 (s, 3H, SO₂CH₃).
- [M+Na]⁺ Calc.: 466.06; Found: 466.03.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Halogen substituents (bromo and fluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound:
- Core : Azetidine (4-membered ring)
- Substituents :
- 1-(methylsulfonyl) group
- 3-carboxamide linked to 4-bromo-2-fluorophenyl
Comparable Compounds:
- Core : Pyrazolo[3,4-d]pyrimidine (bicyclic heterocycle)
- Substituents :
- 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl group
- 2-fluoro-N-isopropylbenzamide
- Key Data :
- Molecular mass: 589.1 (M+H)+
- Melting point: 175–178°C
- Core : Pyrrolo[1,2-b]pyridazine (6,7-dihydro-5H-pyrrolo system)
- Substituents :
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Core: Thiazolidinone (5-membered sulfur-containing ring) Substituents:
- 4-Bromophenyl at position 2
- Pyridine-3-carboxamide Structural Note: Lacks fluorine and methylsulfonyl groups but shares a brominated aryl-carboxamide motif .
- Core : Isoindole-1,3-dione
- Substituents :
Comparative Data Table
Key Structural and Functional Insights
Ring Strain and Conformation: The azetidine core in the target compound introduces significant ring strain compared to five- or six-membered heterocycles (e.g., thiazolidinone in ). This may influence binding affinity and metabolic stability .
Halogenation Patterns :
- The 4-bromo-2-fluorophenyl group in the target compound is distinct from the 3-fluorophenyl () and 4-bromo-3,5-difluorophenyl () substituents. Bromine at the para position may enhance hydrophobic interactions in target binding .
Sulfonyl vs. Carboxamide Roles :
- The methylsulfonyl group in the target compound could improve solubility or act as a hydrogen-bond acceptor, akin to the sulfonamide in Apremilast .
Synthetic Accessibility :
- The azetidine ring’s synthesis may require specialized methods (e.g., cyclization under high dilution), whereas larger rings (e.g., pyrazolo-pyrimidine in ) are more routinely accessible .
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the class of azetidine derivatives. Its unique structure, characterized by the presence of a bromo and a fluoro substituent along with a methylsulfonyl group, suggests potential biological activities that merit investigation.
- IUPAC Name : this compound
- Molecular Formula : C11H12BrFN2O3S
- CAS Number : 1448035-85-5
- InChI Key : UBEKZNKYERXLEJ-UHFFFAOYSA-N
Synthesis
The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization reactions.
- Halogenation : Introduction of bromo and fluoro substituents using appropriate halogenating agents.
- Sulfonylation : Attachment of the methylsulfonyl group.
- Amidation : Formation of the carboxamide group.
These methods can be optimized for higher yields and purity, often involving catalysts and purification techniques such as chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure suggests it may act as an inhibitor or modulator of certain biological pathways, particularly in cancer-related processes.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with halogen groups at the para position on the phenyl ring have shown potent antitumor activity, suggesting that this compound may also possess such properties due to its fluorine and bromine substituents .
- Receptor Tyrosine Kinase Inhibition : A study evaluated compounds with similar substitutions for their ability to inhibit c-Met kinase, a target in cancer therapy. The presence of halogens was linked to enhanced activity, supporting the hypothesis that this compound could exhibit similar inhibitory effects .
- In Silico Studies : Computational modeling has been employed to predict the biological activity and pharmacokinetics of this compound. Virtual screening and molecular docking studies suggest favorable interactions with target proteins, indicating potential therapeutic applications .
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Potential antitumor activity; receptor inhibition | Unique bromo and fluoro substitution |
| N-(4-chloro-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | Similar | Moderate antitumor activity | Lacks bromine substitution |
| N-(4-bromo-2-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | Similar | Moderate antitumor activity | Different halogen combination |
Future Directions
Given its promising biological profile, further investigations are warranted to explore:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating specific pathways affected by the compound.
- Formulation Development : Exploring delivery methods for therapeutic use.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide be optimized for higher yield and purity?
- Methodological Answer :
- Multi-Step Synthesis : Begin with azetidine-3-carboxylic acid derivatives, followed by sulfonylation using methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the methylsulfonyl group. Coupling with 4-bromo-2-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) completes the synthesis .
- Critical Parameters :
- Temperature Control : Maintain low temperatures during sulfonylation to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What analytical techniques are essential for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring, methylsulfonyl group, and aryl substituents. Chemical shifts for bromine (δ ~7.5–8.5 ppm in ¹H NMR) and fluorine (distinct coupling patterns) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₁H₁₀BrFN₂O₃S) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents, as demonstrated for analogous bromophenyl acetamides .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ calculations after 48–72 hours .
- Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
- Control Compounds : Include structurally similar molecules (e.g., chloro or methyl analogs) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodological Answer :
- Synthetic Modifications :
- Vary the halogen (e.g., replace bromine with chlorine) or modify the azetidine ring (e.g., introduce spiro or fused rings) .
- Replace methylsulfonyl with acetyl or tosyl groups to assess steric/electronic effects .
- Activity Correlation :
- Table : Hypothetical SAR Data Based on Analogous Compounds
| Substituent (R₁/R₂) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Source |
|---|---|---|---|
| Br/F (Target Compound) | 12.3 ± 1.2 | 25 (S. aureus) | |
| Cl/F | 18.9 ± 2.1 | 50 (S. aureus) | |
| Br/NO₂ | 8.5 ± 0.9 | 12 (E. coli) |
- Statistical Analysis : Use ANOVA to compare activity differences across analogs .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization :
- Cell Line Variability : Validate activity across multiple cell lines (e.g., compare epithelial vs. hematopoietic cancers) .
- Purity Verification : Confirm compound purity (>95%) via HPLC before testing; impurities (e.g., unreacted aniline) may skew results .
- Mechanistic Studies : Use proteomics (e.g., Western blot for apoptosis markers) to differentiate cytotoxic vs. cytostatic effects .
Q. What advanced spectroscopic methods can resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- 2D NMR Techniques :
- NOESY/ROESY : Identifies spatial proximity between azetidine protons and aromatic substituents .
- HSQC/HMBC : Correlates ¹H-¹³C couplings to confirm connectivity in the carboxamide moiety .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by analyzing asymmetric stretching modes of the azetidine ring .
- Hybrid Techniques : LC-MS/MS or GC-IR for real-time monitoring of degradation products under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
